molecular formula C23H23N5O4 B3000084 N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide CAS No. 852451-47-9

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide

Cat. No.: B3000084
CAS No.: 852451-47-9
M. Wt: 433.468
InChI Key: NHANYQUWFGOOMZ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
  • A 3,4-dimethylphenyl substituent at the 1-position of the pyrazolo ring, introducing steric bulk and lipophilicity.
  • An N-(2,4-dimethoxyphenyl)acetamide side chain at the 5-position, featuring electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring.

The molecular formula and weight can be inferred from analogues (e.g., C22H21N5O3, molecular weight ~403–441 g/mol based on similar compounds) .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-19-8-7-17(31-3)10-20(19)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHANYQUWFGOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular properties:

  • Molecular Formula : C23H23N5O4
  • Molecular Weight : 423.46 g/mol

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The pyrazolo[3,4-d]pyrimidine scaffold is implicated in:

  • Inhibition of Kinases : Many compounds in this class exhibit kinase inhibitory activity, which is crucial for cancer therapy.
  • Antiviral Activity : Some derivatives show promise against viral infections by disrupting viral replication processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. Notably:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 and lung cancer A549 cells. The IC50 values for these compounds often range from 20 to 50 μM .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BA54935.0

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties:

  • Inhibition of Viral Replication : Certain pyrazolo[3,4-d]pyrimidines have shown effectiveness against viruses such as hepatitis C and influenza .

Case Studies

  • In Vitro Evaluation : A study assessed the efficacy of several synthesized derivatives on MDA-MB-231 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased p-π conjugation effects .
  • Antiviral Screening : Another investigation into the antiviral potential found that specific derivatives inhibited the replication of HCV effectively at concentrations below 10 μM .

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Position on the Pyrazolo Ring: The 3,4-dimethylphenyl group (target compound and CAS 899738-50-2 ) increases steric hindrance compared to the phenyl group in CAS 899752-73-9 . This may reduce binding to flat active sites but enhance selectivity.

Acetamide Side Chain Modifications: Methoxy vs. Trifluoromethyl: The 2,4-dimethoxyphenyl group (target compound) provides electron-donating effects, which could enhance solubility in polar solvents. Phenoxy vs. Acetamide Linkage: The ether bond in CAS 899752-73-9 may increase flexibility but reduce hydrogen-bonding capacity compared to the direct acetamide linkage in other compounds.

Molecular Weight Trends :

  • The addition of trifluoromethyl groups (CAS 895000-67-6) increases molecular weight (441.4 g/mol) compared to methoxy-substituted analogues (~391–403 g/mol) . Higher molecular weight may influence bioavailability and membrane permeability.

Hypothetical Activity Based on Structural Features

  • Solubility: Methoxy groups (target compound, CAS 899738-50-2) likely improve aqueous solubility compared to non-polar substituents.
  • Binding Affinity : Trifluoromethyl groups (CAS 895000-67-6) may enhance interactions with hydrophobic pockets in target proteins.
  • Metabolic Stability : Bulky substituents (e.g., 3,4-dimethylphenyl) could reduce oxidative metabolism, extending half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide

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